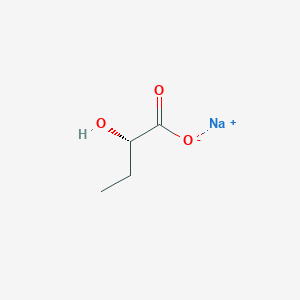
Sodium (S)-2-hydroxybutanoate
Übersicht
Beschreibung
Sodium (S)-2-hydroxybutanoate, also known as sodium (S)-2-hydroxybutyrate, is a sodium salt of (S)-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the one of interest here.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium (S)-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the neutralization of (S)-2-hydroxybutanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation of the solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve fermentation processes using specific bacterial strains that produce (S)-2-hydroxybutanoic acid, followed by neutralization with sodium hydroxide. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (S)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoate.
Reduction: It can be reduced to form butanoate.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: 2-oxobutanoate
Reduction: Butanoate
Substitution: Various substituted butanoates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium (S)-2-hydroxybutanoate exerts its effects involves its role as a metabolic intermediate. It participates in the citric acid cycle, where it is converted to other metabolites that are essential for energy production. The molecular targets include enzymes involved in this cycle, such as dehydrogenases and synthases.
Vergleich Mit ähnlichen Verbindungen
Sodium ®-2-hydroxybutanoate: The enantiomer of sodium (S)-2-hydroxybutanoate, which has different biological activities.
Sodium lactate: Another sodium salt of a hydroxy acid, used in similar applications but with different properties.
Sodium 3-hydroxybutanoate: A related compound with a hydroxyl group on the third carbon instead of the second.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Eigenschaften
IUPAC Name |
sodium;(2S)-2-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-DFWYDOINSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)




![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)

![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)



